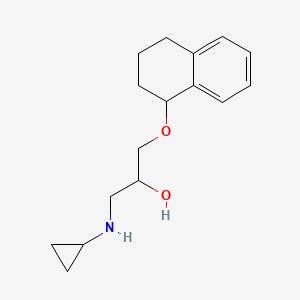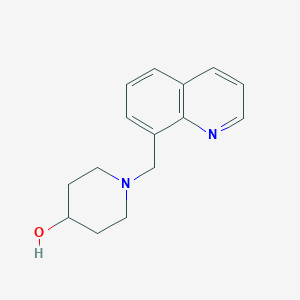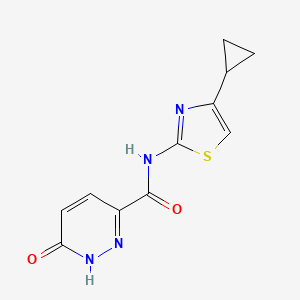
Azocan-1-yl(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl(pyridin-3-yl)methanone, also known as APC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a heterocyclic compound that contains both an azocane ring and a pyridine ring, and it is synthesized through a multi-step process that involves the reaction of pyridine with various reagents.
Wirkmechanismus
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in the transmission of signals between neurons, and they are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a number of biochemical and physiological effects, particularly in the brain. Azocan-1-yl(pyridin-3-yl)methanone has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the reward pathway and is implicated in addiction. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Azocan-1-yl(pyridin-3-yl)methanone has a number of advantages for use in lab experiments. It has a high affinity for certain types of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, which is an area of active research. However, there are also limitations to the use of Azocan-1-yl(pyridin-3-yl)methanone in lab experiments. It is a relatively complex molecule, which makes synthesis challenging, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are a number of potential future directions for research on Azocan-1-yl(pyridin-3-yl)methanone. One area of active research is the development of more efficient synthesis methods for Azocan-1-yl(pyridin-3-yl)methanone, which could improve the yield and purity of the final product. Additionally, there is ongoing research into the potential therapeutic applications of Azocan-1-yl(pyridin-3-yl)methanone, particularly in the treatment of neurological disorders such as addiction. Finally, there is interest in exploring the potential use of Azocan-1-yl(pyridin-3-yl)methanone as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes.
Synthesemethoden
The synthesis of Azocan-1-yl(pyridin-3-yl)methanone involves the reaction of pyridine with a series of reagents, including sodium hydride, methyl iodide, and 1-bromooctane. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of Azocan-1-yl(pyridin-3-yl)methanone. The synthesis of Azocan-1-yl(pyridin-3-yl)methanone has been extensively studied, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl(pyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Azocan-1-yl(pyridin-3-yl)methanone has been shown to have a high affinity for certain types of nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders. Additionally, Azocan-1-yl(pyridin-3-yl)methanone has been shown to have potential applications in the study of addiction, as it has been shown to modulate the release of dopamine in the brain.
Eigenschaften
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)


![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)